4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide
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Description
4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C18H21FN2O2 and its molecular weight is 316.376. The purity is usually 95%.
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Scientific Research Applications
Stereochemistry and Pharmacological Profile
Research on structural analogs based on the pyrrolidin-2-one pharmacophore, similar to the core structure of the compound , highlights the significance of stereochemistry in enhancing pharmacological profiles. Stereoisomers of phenylpiracetam, a compound with a related structure, demonstrate varied biological activities, indicating the importance of chiral centers in drug development (Veinberg et al., 2015).
Fluorescent Chemosensors
Derivatives of 4-methyl-2,6-diformylphenol, though structurally distinct, serve as a foundation for developing chemosensors that detect various analytes. This suggests potential applications of the compound for the development of novel sensing materials (Roy, 2021).
Synthesis of Key Intermediates
The synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in pharmaceutical manufacturing, illustrates the broader theme of chemical synthesis in which compounds like 4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide could play a role, especially in the context of developing new synthetic routes or intermediates for drug development (Qiu et al., 2009).
Environmental and Health Impact Studies
Understanding the environmental fate and health impacts of chemical compounds is crucial. For instance, research on the microbial degradation of polyfluoroalkyl chemicals offers insights into the environmental persistence and potential health risks of fluorinated compounds, providing a context for assessing the environmental and health impacts of similar compounds (Liu & Mejia Avendaño, 2013).
Antitubercular Activity
The modification of isoniazid (INH) structure for evaluating anti-tubercular activity indicates how derivatives of known compounds can be explored for enhanced biological activity. This approach could be applicable to the synthesis and testing of derivatives of the compound for various biological activities (Asif, 2014).
Properties
IUPAC Name |
4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-3-13(4-2)17(22)14-9-16(20-11-14)18(23)21-10-12-5-7-15(19)8-6-12/h5-9,11,13,20H,3-4,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPVPOPCPXOFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330660 |
Source
|
Record name | 4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666414 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478259-87-9 |
Source
|
Record name | 4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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